molecular formula C9H13NNaO2P B7823174 Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate

Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate

Cat. No.: B7823174
M. Wt: 221.17 g/mol
InChI Key: GTDKCTURAUQAGE-UHFFFAOYSA-M
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Description

Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate: is an organophosphorus compound that features a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate typically involves the reaction of [2-Methyl-4-(dimethylamino)phenyl]phosphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:

[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid+NaOH[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid sodium salt+H2O\text{[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} [2-Methyl-4-(dimethylamino)phenyl]phosphinic acid+NaOH→[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid sodium salt+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phosphinic acid group is oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form stable complexes with metal ions.
  • Employed in the synthesis of organophosphorus compounds.

Biology:

  • Investigated for its potential as a bioactive compound in medicinal chemistry.
  • Studied for its interactions with biological molecules and potential therapeutic applications.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate involves its interaction with specific molecular targets. The phosphinic acid group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aromatic ring and dimethylamino group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • [4-(Dimethylamino)-2-methylphenyl]phosphinic acid sodium salt
  • [4-(Dimethylamino)-2-methylphenyl]phosphonic acid sodium salt

Comparison:

  • Sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate is unique due to the position of the methyl and dimethylamino groups on the aromatic ring, which influences its reactivity and binding properties.
  • Similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

sodium;[4-(dimethylamino)-2-methylphenyl]phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6,13H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKCTURAUQAGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)P(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NNaO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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